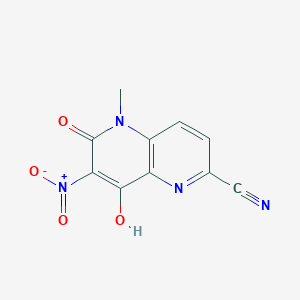
8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile is a heterocyclic compound belonging to the 1,5-naphthyridine family. These compounds are known for their diverse biological activities and significant importance in medicinal chemistry .
Méthodes De Préparation
The synthesis of 8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile involves several steps. One common method includes the heat-assisted intramolecular cyclization in Dowtherm A or diphenyl ether, followed by decarboxylation . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common reagents used in these reactions include alkyl halides, sodium hydroxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds.
Biology: It exhibits biological activities that make it useful in biological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications.
Industry: It is used in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile involves its interaction with molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The specific molecular targets and pathways depend on the context of its use .
Comparaison Avec Des Composés Similaires
8-Hydroxy-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile can be compared with other similar compounds in the 1,5-naphthyridine family. Some similar compounds include:
- 8-Hydroxy-1,5-naphthyridine-2-carboxylic acid
- 6-(Diphenylphosphoryl)-4-hydroxy-2-methyl-1,5-naphthyridine
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C10H6N4O4 |
|---|---|
Poids moléculaire |
246.18 g/mol |
Nom IUPAC |
8-hydroxy-5-methyl-7-nitro-6-oxo-1,5-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C10H6N4O4/c1-13-6-3-2-5(4-11)12-7(6)9(15)8(10(13)16)14(17)18/h2-3,15H,1H3 |
Clé InChI |
UNYSPCMPUSXCBQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=C(C1=O)[N+](=O)[O-])O)N=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13659091.png)


![rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate](/img/structure/B13659112.png)





![3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13659139.png)


![5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13659162.png)
